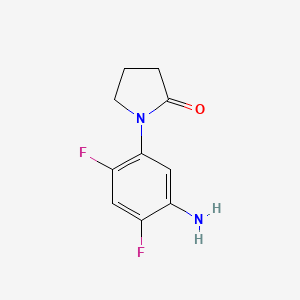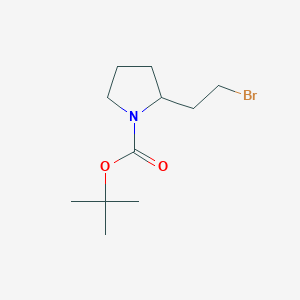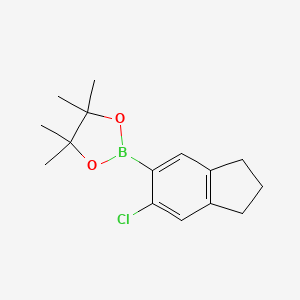
2,6-dibromo-5-methoxy-N-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a methylated amine group attached to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-5-methoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common method involves the bromination of 5-methoxy-N-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the 2 and 6 positions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amine group can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Biaryl Derivatives: Formed through coupling reactions.
Substituted Pyridines: Resulting from substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Utilized in the synthesis of compounds with pesticidal or herbicidal activity.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-5-methoxy-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the methoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromopyridine: Lacks the methoxy and methylated amine groups, making it less versatile in certain applications.
5-Bromo-2-methylpyridin-3-amine: Contains only one bromine atom and lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
2,6-Dibromo-5-methoxy-N-methylpyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of two bromine atoms allows for selective substitution reactions, while the methoxy and methylated amine groups enhance its solubility and binding properties .
Propriétés
Numéro CAS |
2866317-67-9 |
|---|---|
Formule moléculaire |
C7H8Br2N2O |
Poids moléculaire |
295.96 g/mol |
Nom IUPAC |
2,6-dibromo-5-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H8Br2N2O/c1-10-4-3-5(12-2)7(9)11-6(4)8/h3,10H,1-2H3 |
Clé InChI |
JWOJJJZPLIVTCN-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(N=C1Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



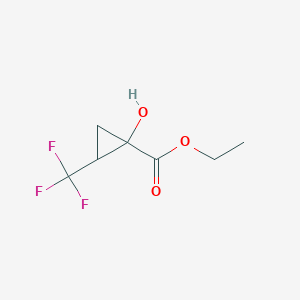


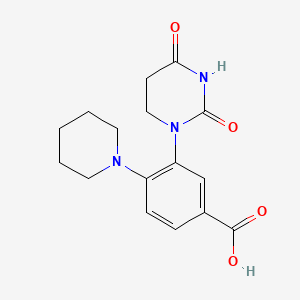

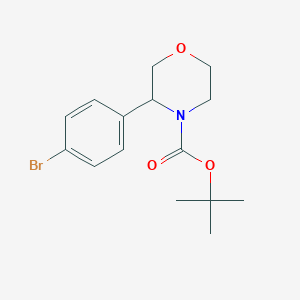
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
![2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B13491400.png)
